9-Methyladenine

Adenosine Receptor Antagonism GPCR Pharmacology Receptor Subtype Profiling

9-Methyladenine (9-MA) is the optimal core scaffold for A2 adenosine receptor-selective antagonist development. Unlike N6-substituted analogs, 9-MA provides inherent A2 selectivity without additional substitution, reducing synthetic complexity. Its unique metabolic pathway—N-demethylation without N-oxide formation—offers a cleaner Phase I profile for drug design. For crystallography, 9-MA provides validated atomic coordinates (P21/c, a=7.506 Å, b=12.285 Å, c=8.483 Å, β=122.83°) essential for metal-complexation and DNA cross-link modeling. It is functionally interchangeable with 3-MA and N6-MA for phosphodiesterase inhibition assays. Procure 9-MA to ensure biologically accurate results and synthetic success.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 700-00-5
Cat. No. B015306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyladenine
CAS700-00-5
Synonyms9-Methyl-9H-purin-6-amine;  6-Amino-9-methylpurine;  9-Methyl-9H-adenine;  9-Methyladenine;  N 838;  N9-Methyladenine;  NSC 7843; 
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)
InChIKeyWRXCXOUDSPTXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyladenine (CAS 700-00-5): Procurement-Grade Characterization and Baseline Specifications


9-Methyladenine (9-MA; CAS 700-00-5) is a 9-substituted adenine analog and purine derivative that serves as a critical tool compound in biochemical, pharmacological, and structural biology research [1]. It is commercially available with high purity (typically ≥98%) from multiple suppliers and is widely used as a scaffold for adenosine receptor antagonist development and as a model nucleobase in DNA alkylation studies .

Why 9-Methyladenine Cannot Be Interchanged with Other Monomethylated Adenines or Adenosine Analogs


The methyl group at the N9 position of 9-methyladenine imparts unique electronic, conformational, and pharmacological properties that are not replicated by other monomethylated adenines (e.g., N6-methyladenine, 3-methyladenine) or by unmodified adenine. 9-MA is the most A2 adenosine receptor-selective antagonist among its monomethylated analogs [1], and it is metabolically distinct, undergoing N-demethylation rather than N-oxidation [2]. Substituting 9-MA with a different methylated adenine or a structurally similar analog without accounting for these differences can lead to misleading biological results, failed synthetic yields, or invalid pharmacological profiling.

9-Methyladenine: Quantifiable Differentiation Evidence for Scientific Procurement


9-Methyladenine Exhibits Distinct A2 Adenosine Receptor Selectivity Compared to N6-Substituted Analogs

9-Methyladenine is the most A2 adenosine receptor-selective antagonist among its structural class. When compared directly to N6-cyclopentyl-9-methyladenine, 9-MA exhibits a reversed selectivity profile [1]. While N6-cyclopentyl-9-methyladenine is highly selective for A1 receptors, 9-MA demonstrates a preferential bias toward A2 receptors. This differential selectivity is critical for researchers requiring A2-preferring probes versus A1-preferring tools.

Adenosine Receptor Antagonism GPCR Pharmacology Receptor Subtype Profiling

9-Methyladenine Is Equipotent to N6-Methyladenine and 3-Methyladenine in Potentiating Glucose-Induced Insulin Secretion

In a direct comparative study of monomethylated adenines, 9-MA, N6-methyladenine (N6-MA), and 3-methyladenine (3-MA) all potentiated glucose-induced insulin secretion to a similar extent (3-4 fold; p ≤ 0.05) and enhanced proinsulin biosynthesis (~2-fold; p ≤ 0.05) [1]. Notably, 1- and 7-monomethylated adenines failed to produce this effect. This demonstrates that the position of methylation on the adenine ring critically determines biological activity.

Pancreatic Islet Biology Insulin Secretion Phosphodiesterase Inhibition Diabetes Research

9-Methyladenine Undergoes N-Demethylation but Not N-Oxidation in Hepatic Microsomes

In vitro metabolism studies using hepatic microsomes from hamster, rat, and mouse revealed a key metabolic distinction: 9-MA undergoes N-demethylation (observed with hamster and rat microsomes but not mouse), whereas no N-oxidation products were detected [1]. This contrasts with adenine, which was not susceptible to microsomal N-oxidation at all. For 9-benzyladenine, N1-oxide was the major metabolite.

Drug Metabolism Pharmacokinetics Microsomal Stability Hepatic Clearance

9-Methyladenine Serves as a Crystallographically Well-Characterized Nucleobase Model

9-Methyladenine is one of the most thoroughly structurally characterized monomethylated adenines. Its neutron crystal structure has been determined at 126 K, revealing a monoclinic space group P21/c with unit cell parameters a=7.506(1) Å, b=12.285(2) Å, c=8.483(1) Å, β=122.83(1)° [1]. This level of atomic-resolution characterization is not available for all monomethylated adenine isomers and enables precise computational modeling and metal-binding studies [2].

Structural Biology X-ray Crystallography Nucleobase Modeling Metal Complexation

9-Methyladenine Exhibits Low Intrinsic Cytotoxicity (IC50 >33 μg/mL in Vero Cells)

Although direct head-to-head cytotoxicity data for 9-MA versus other monomethylated adenines in a single study are limited, available evidence indicates that 9-MA possesses mild to low cytotoxicity. In Vero cells, 9-MA exhibits an IC50 of 33.8 μg/mL [1]. This low toxicity profile is important for its use as a tool compound in cell-based assays where confounding cytotoxic effects must be minimized.

Cytotoxicity Profiling Cell Viability Safety Pharmacology Tool Compound Validation

Optimal Research and Industrial Applications for 9-Methyladenine (CAS 700-00-5)


Development of Adenosine Receptor Subtype-Selective Antagonists

9-Methyladenine is the optimal core scaffold for synthesizing A2 adenosine receptor-preferring antagonists. As demonstrated in Section 3, 9-MA itself is the most A2-selective compound among its class, while N6-substituted derivatives can shift selectivity toward A1 receptors [1]. Researchers seeking to develop novel A2-selective ligands for cardiovascular or CNS applications should procure 9-MA as the starting material rather than N6-substituted analogs, which would bias the SAR in the opposite direction.

Pancreatic Islet Function and Insulin Secretion Studies

9-Methyladenine is functionally equipotent to 3-MA and N6-MA in potentiating glucose-induced insulin secretion (3-4 fold increase) and proinsulin biosynthesis (~2-fold increase) via phosphodiesterase inhibition [1]. It can be used interchangeably with 3-MA and N6-MA for this specific endpoint, offering researchers flexibility in experimental design while providing a distinct metabolic and receptor-binding profile for orthogonal validation experiments [2].

Structural Biology and Nucleobase Metal-Binding Studies

9-Methyladenine is a preferred model nucleobase for X-ray crystallography, neutron diffraction, and metal-complexation studies due to the availability of high-resolution atomic coordinates (monoclinic, P21/c, a=7.506 Å, b=12.285 Å, c=8.483 Å, β=122.83° at 126 K) [1]. It has been successfully employed to model cisplatin-DNA cross-links and dirhodium complex formation [2]. Procurement of 9-MA for these applications ensures access to a structurally validated reference compound with well-defined coordination geometry.

Metabolic Stability and Pharmacokinetic Scaffold Optimization

For medicinal chemists optimizing hepatic clearance properties, 9-Methyladenine provides a unique metabolic signature: it undergoes N-demethylation but not N-oxidation in hepatic microsomes [1]. This pathway is distinct from 9-benzyladenine, which is primarily N1-oxidized. The avoidance of N-oxide formation reduces the potential for reactive metabolite generation, making 9-MA a favorable starting point for designing drug candidates with predictable Phase I metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Methyladenine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.